N'-(5-叔丁基-2-甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)-N,N-二甲基乙烷-1,2-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a bicyclic compound consisting of fused pyrazole and pyrimidine rings . The compound has various substituents including a tert-butyl group, a methyl group, and a phenyl group on the pyrazolo[1,5-a]pyrimidine core. Additionally, it has a dimethyl ethane-1,2-diamine moiety attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[1,5-a]pyrimidine and the various substituents. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the substituents. For example, the tert-butyl and methyl groups are electron-donating, while the phenyl group is electron-withdrawing .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethyl ethane-1,2-diamine moiety might increase its solubility in polar solvents .科学研究应用
氢键结构
对与查询分子相似的化合物(如7-氨基-5-叔丁基-2-甲基吡唑并[1,5-a]嘧啶)的研究表明,它们具有形成氢键链和骨架的能力。这些结构特性对于研究分子相互作用以及设计在材料科学和工程学中具有潜在应用的晶体材料具有重要意义 (Portilla 等,2006).
磷酸二酯酶抑制活性
一系列6-苯基吡唑并[3,4-d]嘧啶酮(与查询化合物具有相似的吡唑并[1,5-a]嘧啶骨架)已被评估其对cGMP特异性磷酸二酯酶的特异性抑制活性。这些发现对于开发具有在治疗心血管疾病和与环状GMP信号通路相关的其他疾病中潜在应用的新型治疗剂具有意义 (Dumaitre & Dodic,1996).
苯二氮卓受体配体
已经探索了7-(2-二甲氨基乙烯基)吡唑并[1,5-a]嘧啶对合成吡唑并[1,5-a]吡啶并[3,4-e]嘧啶衍生物的反应性,并且这些衍生物被研究为潜在的苯二氮卓受体配体。该研究领域开辟了开发能够调节苯二氮卓受体的全新化合物的途径,在治疗焦虑和睡眠障碍方面具有潜在意义 (Bruni 等,1994).
组胺H4受体配体
2-氨基嘧啶作为组胺H4受体(H4R)配体的研究涉及优化效力并研究这些化合物的生物活性。该研究强调了H4R拮抗剂在治疗炎症和疼痛方面的治疗潜力,证明了嘧啶衍生物在开发新的抗炎和镇痛药物中的重要性 (Altenbach 等,2008).
抗肿瘤和抗菌活性
已经合成并评估了新型含N-芳基吡唑的烯胺酮的抗肿瘤和抗菌活性。这些具有吡唑和嘧啶部分的化合物对某些癌细胞系和微生物菌株显示出有希望的结果,表明它们作为开发新型抗癌和抗菌剂的先导化合物的潜力 (Riyadh,2011).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-15-19(16-10-8-7-9-11-16)20-23-17(21(2,3)4)14-18(26(20)24-15)22-12-13-25(5)6/h7-11,14,22H,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLNCOWBFZTWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。